molecular formula C17H18O3 B14017695 4-(Benzyloxy)-3-isopropylbenzoic acid

4-(Benzyloxy)-3-isopropylbenzoic acid

Cat. No.: B14017695
M. Wt: 270.32 g/mol
InChI Key: VIQRLFSCLSNNJR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-isopropylbenzoic acid is an organic compound belonging to the class of benzoic acids It features a benzyloxy group and an isopropyl group attached to the benzene ring, making it a substituted benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-isopropylbenzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-3-isopropylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-isopropylbenzoic acid is unique due to the presence of both the benzyloxy and isopropyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C17H18O3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

VIQRLFSCLSNNJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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